

# [211At]meta-Astatobenzylguanidine ([211At]MABG): A Targeted Alpha-Particle Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MB-211	
Cat. No.:	B1193101	Get Quote

[211At]MABG is an analogue of meta-iodobenzylguanidine (MIBG) where the radioisotope iodine-131 is replaced by astatine-211 (211At), an alpha-particle emitting isotope. This substitution offers the potential for enhanced therapeutic efficacy due to the highly destructive, short-range nature of alpha radiation. [211At]MABG is being investigated for the treatment of neuroendocrine tumors, such as neuroblastoma and malignant pheochromocytoma/paraganglioma, which overexpress the norepinephrine transporter (NET).

## **Chemical Structure and Properties**

The core structure of [211At]MABG consists of a benzylguanidine moiety with an astatine-211 atom at the meta position of the benzene ring.

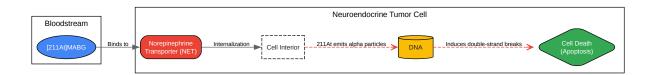
Table 1: Physicochemical Properties of [211At]MABG



Property	Value/Description
Radionuclide	Astatine-211 (211At)
Half-life of 211At	7.2 hours
Emission	Alpha particles
Target	Norepinephrine Transporter (NET)
Therapeutic Application	Targeted radionuclide therapy for neuroendocrine tumors

#### **Mechanism of Action**

The therapeutic action of [211At]MABG is centered on its targeted delivery of cytotoxic alphaparticle radiation to tumor cells. The molecule is a norepinephrine analogue and is recognized and taken up by the norepinephrine transporter (NET), which is often highly expressed on the surface of neuroendocrine tumor cells.[1][2] This targeted uptake concentrates the astatine-211 at the tumor site, leading to localized cell killing while minimizing damage to surrounding healthy tissues.[1] The high linear energy transfer of alpha particles makes them particularly effective at inducing complex, difficult-to-repair DNA double-strand breaks in cancer cells, leading to potent cytotoxicity.[3]



Click to download full resolution via product page

Mechanism of action of [211At]MABG.

## **Synthesis and Experimental Protocols**



The synthesis of [211At]MABG typically involves the astatination of a precursor molecule. A common method utilizes a tin precursor anchored to a solid support, which facilitates purification.[2]

Table 2: Summary of [211At]MABG Synthesis Parameters

Parameter	Value/Description	Reference
Precursor	Solid-supported tin precursor	[2]
Astatine Source	211At in methanolic solution	[2]
Oxidant	H2O2/HOAc mixture	[2]
Purification	C-18 solid-phase extraction or cation exchange resin cartridge	[2]
Radiochemical Yield	63 ± 13% (C-18 SPE); 63 ± 9% (cation exchange)	[2]
Radiochemical Purity	> 90%	[2]
Synthesis Time	Shorter with cation exchange resin	[2]

Experimental Protocol for High-Level Synthesis of [211At]MABG:

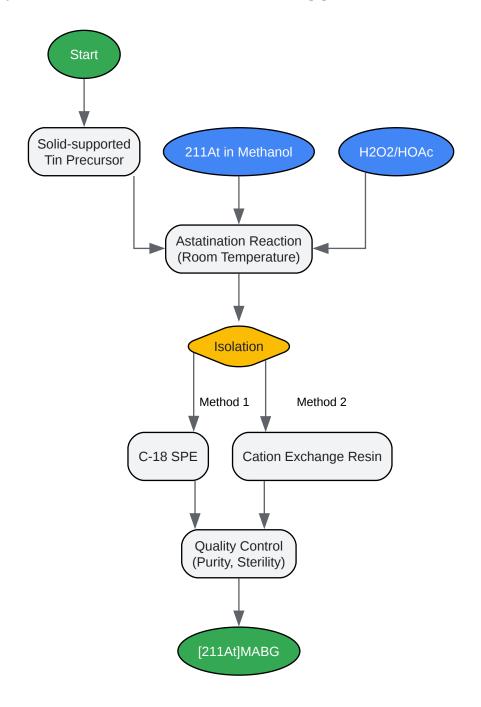
A detailed protocol for a kit-based synthesis method has been developed to facilitate clinical evaluation.[2]

- Preparation: A tin precursor is anchored to a solid-support resin.
- Astatination: The resin is treated with a methanolic solution of 211At in the presence of an oxidant mixture of hydrogen peroxide and acetic acid.[2]
- Incubation: The suspension is stirred at room temperature for a specified period.
- Isolation: [211At]MABG is isolated from the reaction mixture using either a C-18 solid-phase extraction (SPE) cartridge or a cation exchange resin cartridge. The cation exchange method



avoids a problematic methanol evaporation step.[2]

 Quality Control: The final product is tested for radiochemical purity, sterility, and apyrogenicity to ensure it is suitable for clinical studies.



Click to download full resolution via product page

General workflow for the synthesis of [211At]MABG.



## **Clinical and Preclinical Research**

Preclinical studies have demonstrated the potent antitumor effects of [211At]MABG in models of malignant pheochromocytoma and neuroblastoma.[3] The cytotoxicity of [211At]MABG has been shown to be significantly higher than that of its iodine-131 labeled counterpart, [131I]MIBG.[3] Clinical trials are underway to evaluate the safety and efficacy of [211At]MABG in patients with malignant pheochromocytoma and paraganglioma.[1][4]

# Other Potential Interpretations of "MB-211" PROTAC Degrader GP-211

In the context of targeted protein degradation, a compound designated "211" (GP-211) was part of a series of synthesized dual-target degraders for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[5] These molecules, known as Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of specific proteins. In this particular study, while GP-211 was screened, the lead compound identified was GP262, which demonstrated potent degradation of PI3K and mTOR and exhibited significant antiproliferative activity in breast cancer cell lines.[5] The research involved mechanistic studies confirming degradation via the ubiquitin-proteasome system and in vivo validation of tumor growth suppression.[5]

#### **NDSB 211**

NDSB 211 is the shorthand for 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, a non-detergent sulfobetaine.[6] It is a zwitterionic compound used in biochemical applications to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins without denaturation.[6]

## E 211 (Sodium Benzoate)

E 211 is the E number for sodium benzoate, the sodium salt of benzoic acid.[7] It is widely used as a food preservative due to its bacteriostatic and fungistatic properties under acidic conditions.[7] It is commonly found in acidic foods such as carbonated drinks, jams, and salad dressings.[7]

In summary, while "**MB-211**" is an ambiguous term, the context of in-depth technical information for researchers in drug development strongly points towards [211At]meta-



astatobenzylguanidine as the most likely subject of interest. This radiopharmaceutical represents a promising advancement in targeted alpha-particle therapy for neuroendocrine cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. openmedscience.com [openmedscience.com]
- 2. A Kit Method for the High Level Synthesis of [211At]MABG PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of [211At]meta- astatobenzylguanidine ([211At]MABG) as an Alpha Particle Radiopharmaceutical Therapy for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Astatine-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. E 211 Ataman Kimya [atamanchemicals.com]
- To cite this document: BenchChem. [[211At]meta-Astatobenzylguanidine ([211At]MABG): A Targeted Alpha-Particle Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193101#mb-211-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com